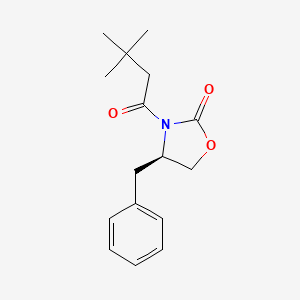
(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one
説明
(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one, or (R)-4-Benzyl-3-DMBO for short, is an important oxazolidinone derivative that has been studied for its potential applications in various scientific fields. This compound is a chiral compound, meaning it has two enantiomers that are mirror images of each other. In general, oxazolidinones are useful synthetic intermediates for the preparation of diverse products, and (R)-4-Benzyl-3-DMBO has been studied for its use in medicinal chemistry, biochemistry, and other related fields.
科学的研究の応用
Crystal Structure and Hydrogen Bonding
Oxazolidin-2-ones, like the compound , have been extensively studied for their crystal structures and intermolecular interactions. For instance, Nogueira et al. (2015) explored the crystal structures of oxazolidinecarbohydrazides, revealing various weak interactions including C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. This study contributes to understanding the molecular interactions and stability of such compounds (Nogueira et al., 2015).
Chiral Auxiliaries in Asymmetric Synthesis
Davies et al. (1999, 1995) have demonstrated the use of oxazolidin-2-ones as effective chiral auxiliaries in stereoselective conjugate additions and enolate alkylations. These processes are crucial in asymmetric synthesis, which is a cornerstone in the production of chiral drugs and compounds (Davies et al., 1999), (Davies et al., 1995).
Structural Analysis and Stereoelectronic Effects
Research by Bertolasi et al. (1990) on the crystal structures of oxazolidin-4-one derivatives has shown significant insights into stereoelectronic effects, contributing to the understanding of the stability of such cyclic orthoester aminals (Bertolasi et al., 1990).
Synthesis of Biologically Active Compounds
Oxazolidin-2-ones are employed in the synthesis of biologically active compounds. Marcantoni et al. (2002) and Bull et al. (2003) have shown their application in the formation of homoallylamines and chiral aldehydes, respectively, highlighting their versatility in organic synthesis (Marcantoni et al., 2002), (Bull et al., 2003).
Photophysical Properties
Kumari et al. (2016) explored the photophysical properties of a specific oxazolidin-2-one derivative, which indicates potential applications in organic light-emitting devices and nonlinear optical materials (Kumari et al., 2016).
Synthetic Applications
Additional research has shown the use of oxazolidin-2-ones in various synthetic applications, such as the preparation of chiral oxazolidin-2-ones (Barta et al., 2000), and as intermediates in stereospecific reactions (Knight & Tchabanenko, 2002) (Barta et al., 2000), (Knight & Tchabanenko, 2002).
特性
IUPAC Name |
(4R)-4-benzyl-3-(3,3-dimethylbutanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)10-14(18)17-13(11-20-15(17)19)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCLDZPTFZUXDH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)
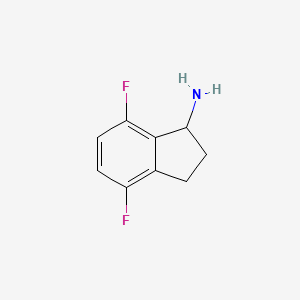
![8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1397057.png)
![tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B1397058.png)

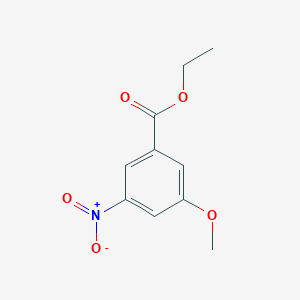
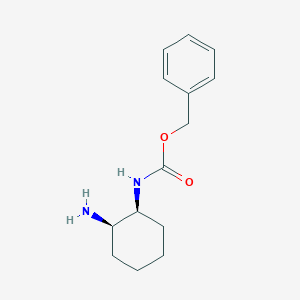
![Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1397067.png)
![Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B1397068.png)
![(2-Methylbenzo[d]oxazol-7-yl)methanol](/img/structure/B1397069.png)

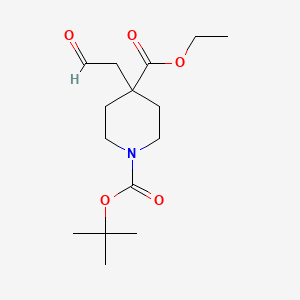
![4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1397074.png)
